Halleridone

Descripción general

Descripción

Halleridone is a natural product found in Eurya japonica, Clerodendrum indicum, and other organisms with data available.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Mechanism of Action

Halleridone has been shown to activate the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Research indicates that this compound promotes the upregulation of heme oxygenase-1 (HO-1), an enzyme associated with neuroprotection. This activation helps mitigate neuroinflammation and oxidative damage, particularly in conditions characterized by amyloid beta (Aβ) accumulation, such as Alzheimer's disease.

Key Findings

- In Vitro Studies : In murine hippocampal HT22 cells, this compound significantly increased Nrf2 expression and facilitated its translocation to the nucleus, enhancing HO-1 expression and reducing inflammatory mediators like interleukin (IL)-1β and IL-6 .

- Cellular Impact : this compound effectively reduced Aβ-induced microglial activation in BV-2 cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Anticancer Properties

Cytotoxicity Against Cancer Cells

this compound exhibits notable cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Research Insights

- Cell Viability Assays : this compound was tested on several cancer cell lines, showing concentration-dependent inhibition of cell viability. The IC50 values for different cancer types highlight its potency:

Antioxidant Activity

This compound's antioxidant properties are primarily attributed to its interaction with reactive oxygen species (ROS). By enhancing the expression of antioxidant enzymes through the Nrf2 pathway, it helps protect cells from oxidative damage.

Experimental Evidence

- Oxidative Stress Models : In various in vitro models, this compound demonstrated a protective effect against oxidative stress-induced cellular damage, promoting cell survival and reducing apoptosis rates .

Summary of Applications

| Application | Mechanism | Key Findings |

|---|---|---|

| Neuroprotection | Activation of Nrf2 and HO-1 | Reduces neuroinflammation and oxidative stress |

| Anticancer | Induction of apoptosis in cancer cells | Significant cytotoxicity across various cancer types |

| Antioxidant | Scavenging of reactive oxygen species | Protects cells from oxidative damage |

Neuroprotective Effects

A study conducted on murine models showed that administration of this compound led to a significant decrease in Aβ-induced inflammation markers. The results indicated a reduction in IL-1β and IL-6 levels, suggesting potential therapeutic benefits for Alzheimer's disease treatment .

Anticancer Activity

In a comparative study involving different natural compounds, this compound exhibited superior cytotoxic effects against MCF-7 cells compared to other tested agents. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Propiedades

IUPAC Name |

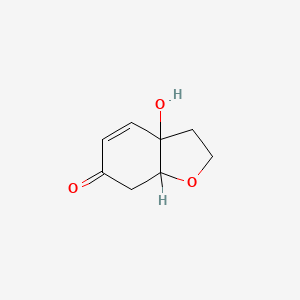

3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGPAWIMHOPPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1(C=CC(=O)C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10915459 | |

| Record name | 3a-Hydroxy-3,3a,7,7a-tetrahydro-1-benzofuran-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94535-01-0 | |

| Record name | Halleridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a-Hydroxy-3,3a,7,7a-tetrahydro-1-benzofuran-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10915459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.